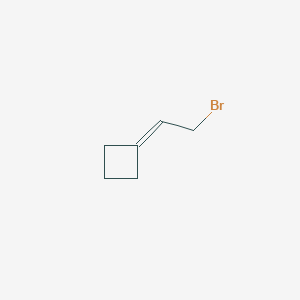

(2-Bromoethylidene)cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Bromoethylidene)cyclobutane is a chemical compound that belongs to the class of halocyclobutanes. It has the molecular formula C6H9Br and a molecular weight of 161.04 g/mol. This compound is characterized by the presence of a bromine atom attached to an ethylidene group, which is further connected to a cyclobutane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Mecanismo De Acción

Target of Action

Cyclobutane motifs, which are prevalent in various drugs and drug prototypes, are known to exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

The mode of action of (2-Bromoethylidene)cyclobutane is primarily through the [2 + 2] cycloaddition reaction . This reaction is the most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition reaction involves the formation of a cyclobutane ring through the reaction of two alkenes .

Biochemical Pathways

It’s known that cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms . This indicates the importance of cyclobutane in biological evolution .

Pharmacokinetics

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .

Result of Action

Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .

Action Environment

The [2 + 2] cycloaddition reaction used in the synthesis of cyclobutanes is known to be influenced by various factors, including temperature and the presence of catalysts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Bromoethylidene)cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction is a well-known method for constructing cyclobutane rings and involves the combination of an olefin with a suitable partner under specific conditions . The reaction typically requires the presence of a catalyst and can be carried out under thermal or photochemical conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Bromoethylidene)cyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclobutanes, while oxidation reactions can produce ketones or aldehydes .

Aplicaciones Científicas De Investigación

(2-Bromoethylidene)cyclobutane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

Cyclobutane: A simple four-membered ring structure without any substituents.

(2-Chloroethylidene)cyclobutane: Similar to (2-Bromoethylidene)cyclobutane but with a chlorine atom instead of bromine.

(2-Iodoethylidene)cyclobutane: Similar to this compound but with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro and iodo counterparts .

Actividad Biológica

(2-Bromoethylidene)cyclobutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies. The focus will be on its interactions with biological systems, particularly in relation to its structural characteristics.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a bromoethylidene group. Its chemical formula can be represented as C6H9Br. The presence of the bromine atom introduces unique reactivity patterns that can influence its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, cyclobutane derivatives have been studied for their roles in inhibiting Janus kinase (JAK) pathways, which are implicated in inflammatory and autoimmune disorders .

Anticancer Properties

A study highlighted the potential of cyclobutane derivatives in cancer therapy, suggesting that they may inhibit oncogenic protein kinases, thereby preventing tumor growth and progression . This mechanism is crucial as dysregulated protein kinases are often associated with various cancers.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, research has shown that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural features contribute to its ability to interact with cellular targets effectively.

Data Tables

| Biological Activity | Observed Effect | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis | HeLa | |

| JAK inhibition | Reduces inflammation | RAW 264.7 | |

| Antiproliferative | Inhibits cell growth | MCF-7 |

Case Study 1: JAK Inhibition

In a controlled study, this compound was tested for its effects on JAK-mediated signaling pathways. The results indicated a significant reduction in inflammatory cytokine production in treated cells compared to controls. This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound derivatives against breast cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.

Propiedades

IUPAC Name |

2-bromoethylidenecyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-5-4-6-2-1-3-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLAJMQEKRCPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCBr)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595440 |

Source

|

| Record name | (2-Bromoethylidene)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24927-33-1 |

Source

|

| Record name | (2-Bromoethylidene)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.